1-(Pyridin-2-yl)propan-2-amine

Descripción

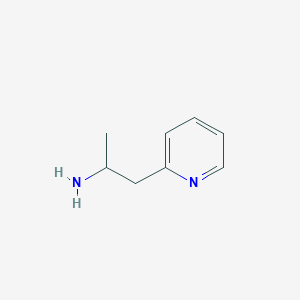

1-(Pyridin-2-yl)propan-2-amine is a secondary amine with a pyridine ring substituted at the 2-position of a propane backbone. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.19428 g/mol .

Propiedades

IUPAC Name |

1-pyridin-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWKKGILOAMUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586178 | |

| Record name | 1-(Pyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51038-40-5 | |

| Record name | α-Methyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51038-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-2-pyridin-2-ylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with isopropylamine under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Pyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of N-substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

1-(Pyridin-2-yl)propan-2-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

2-(Pyridin-2-yl)propan-2-amine (CAS 52568-28-2)

- Molecular Formula : C₈H₁₂N₂ (same as target compound).

- Structure : The pyridine and amine groups are attached to the same carbon (tertiary amine), creating a geminal substitution.

- Key Differences: Higher steric hindrance due to the tertiary amine structure. Density: 0.980 g/mL at 25°C (vs. Purity: 95% (commercially available) .

- Biological Relevance : Similarity score of 0.91 compared to 1-(pyridin-2-yl)propan-2-amine, suggesting divergent physicochemical or receptor-binding profiles .

Heterocyclic Ring Substitutions

Indole Derivatives (e.g., PAL-544: 1-(5-fluoro-1H-indol-3-yl)propan-2-amine)

- Structure : Replaces pyridine with a 5-fluoroindole ring.

- Biological Activity: Demonstrates selective monoamine-releasing properties (dopamine vs. norepinephrine) in preclinical studies .

- Key Insight : The indole ring’s electron-rich system and hydrogen-bonding capacity may enhance interactions with neurotransmitter transporters compared to pyridine .

Benzofuran Derivatives (e.g., 6-APB: 1-(benzofuran-6-yl)propan-2-amine)

- Structure : Benzofuran replaces pyridine.

- Pharmacology : Acts as a serotonin receptor agonist and entactogen, classified as a New Psychoactive Substance (NPS) .

Extended Backbone and Functional Group Additions

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine

- Molecular Formula : C₁₂H₂₀N₄.

- Structure : Incorporates a piperazine ring linked to propan-2-amine.

- Properties :

- Molecular weight: 220.32 g/mol (vs. 136.19 for target compound).

- Appearance: Oil (suggests lower crystallinity and higher lipophilicity).

Stereochemical Variants

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-amine

- Structure : Chiral center with phenyl and pyrrolidine groups.

- Molecular Weight : 204.315 g/mol .

- Relevance : Stereochemistry influences receptor affinity; pyrrolidine’s secondary amine may enhance blood-brain barrier penetration compared to pyridine-based amines .

Comparative Data Table

Key Research Findings

Positional Isomerism : Geminal substitution in 2-(pyridin-2-yl)propan-2-amine reduces basicity compared to this compound, impacting solubility and receptor interactions .

Aromatic System Impact : Pyridine’s moderate basicity (pKa ~6.7) contrasts with indole’s weaker basicity (pKa ~-2), affecting protonation states under physiological conditions .

Pharmacological Divergence : Benzofuran derivatives (e.g., 6-APB) exhibit entactogenic effects absent in pyridine analogs, highlighting the role of heterocyclic electronics in drug-receptor interactions .

Actividad Biológica

Overview

1-(Pyridin-2-yl)propan-2-amine, also known as 2-amino-1-(pyridin-2-yl)propan-2-ol, is an organic compound with the molecular formula . This compound is a derivative of pyridine, characterized by its aromatic ring containing one nitrogen atom. Its structure suggests potential interactions with various biological targets, which have been explored in recent research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to influence pathways related to cell signaling and gene expression.

Key Interactions

- VEGFR-2 and PDGF-β Modulation : The compound has been observed to modulate the activity of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor β (PDGF-β), which are crucial in angiogenesis and cellular proliferation.

- Enzyme Binding : It forms complexes with metal ions, enhancing its anticancer properties in various cell lines such as HeLa, HepG2, and Jurkat cells. This binding can lead to enzyme inhibition or activation, affecting cellular metabolism and gene expression.

This compound plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a pharmacophore for many biologically active molecules. Its interactions can be summarized as follows:

| Interaction Type | Target Molecule | Effect |

|---|---|---|

| Enzyme Inhibition | VEGFR-2 | Modulates angiogenesis |

| Enzyme Inhibition | PDGF-β | Affects cellular proliferation |

| Metal Ion Complexation | Various metal ions | Enhances anticancer activity |

Cellular Effects

The effects of this compound on cells include:

- Cell Viability : Studies indicate that lower doses exhibit therapeutic effects without significant toxicity. For instance, in vitro assays demonstrated cytotoxic effects at concentrations around 6.25 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) .

- Gene Expression : The compound influences gene expression related to cell growth and apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings

Several studies have explored the biological activity of 1-(Pyridin-2-yl)propan-2-amines and related compounds:

- Anticancer Activity : In vitro studies have shown that this compound can significantly decrease cell viability in cancer cell lines at low concentrations, indicating its potential as an anticancer agent .

- Neurotransmitter Interaction : Research suggests that similar compounds may interact with neurotransmitter systems, hinting at potential applications in treating neurological disorders.

- Pharmacokinetics : The pharmacokinetic profile shows that the compound remains stable under specific conditions but may degrade over time, affecting its long-term efficacy.

Case Studies

A notable case study involved the evaluation of the compound's effects on breast cancer cell lines:

Study Overview

- Objective : To assess the cytotoxic effects of 1-(Pyridin-2-yl)propan-2-amines on various cancer cell lines.

Results

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 6.25 | Significant |

| MCF-7 | 25 | Moderate |

This study highlighted that the compound exhibited varying degrees of efficacy depending on the specific cancer cell line tested.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.